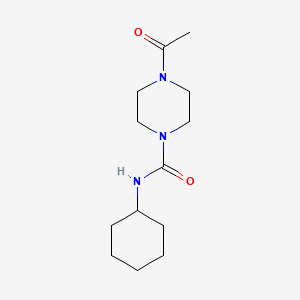
delapril hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delapril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor primarily used in the treatment of hypertension and congestive heart failure. It is a prodrug that is metabolized into two active metabolites, 5-hydroxy delapril diacid and delapril diacid, which inhibit the ACE enzyme, thereby preventing the conversion of angiotensin I to angiotensin II .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of delapril hydrochloride involves the reaction of a compound of formula (II) with a compound of formula (III) in an organic solvent. The reaction conditions typically include controlled temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as differential scanning calorimetry (DSC), thermogravimetry (TG), and X-ray powder diffraction (XRPD) are employed to characterize and ensure the quality of the raw materials .
Chemical Reactions Analysis
Types of Reactions: Delapril hydrochloride undergoes various chemical reactions, including hydrolysis and esterification.
Common Reagents and Conditions:
Hydrolysis: Involves the use of water or aqueous solutions under acidic or basic conditions to break down the compound into its active metabolites.
Esterification: Utilizes alcohols and acids under controlled temperature and pH to form esters.
Major Products Formed: The primary products formed from these reactions are 5-hydroxy delapril diacid and delapril diacid, which are the active metabolites responsible for the therapeutic effects of this compound .
Scientific Research Applications
Delapril hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of ACE inhibition and the synthesis of related compounds.
Biology: Investigated for its effects on the renin-angiotensin-aldosterone system (RAAS) and its role in regulating blood pressure and fluid balance.
Medicine: Extensively studied for its therapeutic effects in treating hypertension and heart failure. Research focuses on its efficacy, safety, and potential side effects.
Industry: Utilized in the development of combination therapies with other antihypertensive agents to enhance therapeutic outcomes
Mechanism of Action
Delapril hydrochloride is a prodrug that is converted into two active metabolites, 5-hydroxy delapril diacid and delapril diacid. These metabolites bind to and inhibit the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation, reduced vasoconstriction, and decreased aldosterone secretion, resulting in lower blood pressure and increased excretion of sodium and water .
Comparison with Similar Compounds
- Enalapril
- Lisinopril
- Ramipril
- Perindopril
Comparison: Delapril hydrochloride is unique in its dual active metabolites, which provide a sustained antihypertensive effect. Compared to other ACE inhibitors like enalapril and lisinopril, this compound has a distinct metabolic pathway and pharmacokinetic profile, which may offer advantages in specific patient populations .
Properties
CAS No. |
108428-40-6 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
0 |
Synonyms |
Glycine, N-(2,3-dihydro-1H-inden-2-yl)-N-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-, monohydrochloride, (R)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



